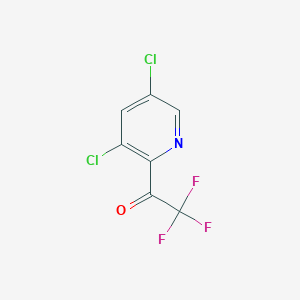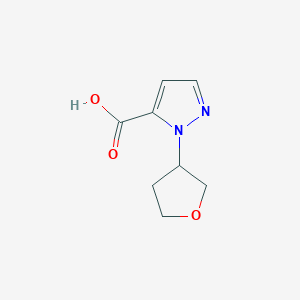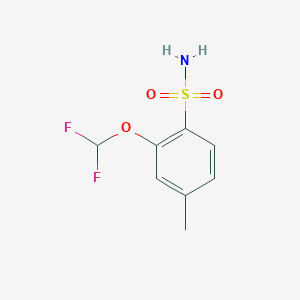
2-Difluoromethoxy-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(difluoromethoxy)-4-methylbenzene-1-sulfonamide is an organic compound that features a difluoromethoxy group, a methyl group, and a sulfonamide group attached to a benzene ring
Méthodes De Préparation
The synthesis of 2-(difluoromethoxy)-4-methylbenzene-1-sulfonamide typically involves the introduction of the difluoromethoxy group onto a benzene ring followed by sulfonamide formation. One common method involves the reaction of 4-methylphenol with difluoromethyl ether in the presence of a base to form 2-(difluoromethoxy)-4-methylphenol. This intermediate is then subjected to sulfonamide formation using sulfonyl chloride and a suitable amine under basic conditions .
Analyse Des Réactions Chimiques
2-(difluoromethoxy)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Applications De Recherche Scientifique
2-(difluoromethoxy)-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorinated groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 2-(difluoromethoxy)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The sulfonamide group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
2-(difluoromethoxy)-4-methylbenzene-1-sulfonamide can be compared with other similar compounds, such as:
2-(trifluoromethoxy)-4-methylbenzene-1-sulfonamide: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its chemical and biological properties.
4-methylbenzene-1-sulfonamide: This compound lacks the difluoromethoxy group, making it less lipophilic and potentially less metabolically stable.
2-(difluoromethoxy)-4-chlorobenzene-1-sulfonamide: This compound has a chlorine atom instead of a methyl group, which can influence its reactivity and biological activity
These comparisons highlight the unique properties of 2-(difluoromethoxy)-4-methylbenzene-1-sulfonamide, particularly its enhanced lipophilicity and metabolic stability due to the presence of the difluoromethoxy group.
Propriétés
Formule moléculaire |
C8H9F2NO3S |
|---|---|
Poids moléculaire |
237.23 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H9F2NO3S/c1-5-2-3-7(15(11,12)13)6(4-5)14-8(9)10/h2-4,8H,1H3,(H2,11,12,13) |
Clé InChI |
YGGPCXDZVCHNNM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)S(=O)(=O)N)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


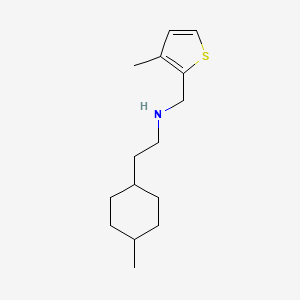
![2-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoicacid](/img/structure/B15310931.png)

![Benzyl (4-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B15310946.png)
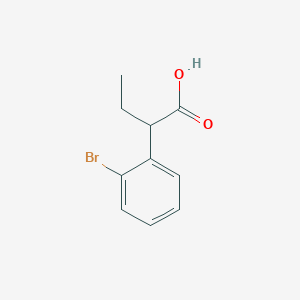

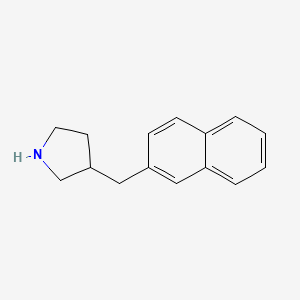
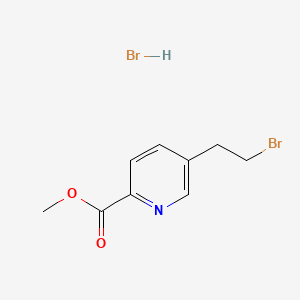
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazole-3-carboxylic acid hydrochloride](/img/structure/B15310976.png)


